3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is a complex organic compound with significant implications in medicinal chemistry, particularly as a potential inhibitor of specific kinases related to cancer treatment. The compound features a unique molecular structure that combines various functional groups, making it a subject of interest in drug design and synthesis.
This compound has been referenced in several patents and scientific articles focusing on the development of novel kinase inhibitors, particularly for chronic myeloid leukemia and other malignancies. Notable sources include patent documents detailing synthesis methods and research articles discussing its biological activity and potential applications in cancer therapy .
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is classified as a benzamide derivative. It is also categorized under kinase inhibitors, which are compounds that interfere with the action of kinases, enzymes that play critical roles in cell signaling and regulation.
The synthesis of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere (nitrogen or argon) to prevent oxidation or unwanted side reactions. Solvents like dimethylformamide or tetrahydrofuran are commonly used due to their ability to solubilize reactants effectively.
The molecular formula of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is , with a molecular weight of approximately 485.24 g/mol. The structure includes:
The compound's structural representation can be expressed using SMILES notation: Cc1cn(cn1)c2cc(NC(=O)c3ccc(C)c(I)c3)cc(c2)C(F)(F)F
. This notation provides insights into its connectivity and functional groups.
The compound undergoes various chemical reactions typical for amides and halogenated compounds:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess progress and yield, followed by purification methods such as recrystallization or column chromatography.
As a potential kinase inhibitor, 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide likely functions by binding to the ATP-binding site of target kinases, thereby inhibiting their activity. This inhibition disrupts signaling pathways that promote cell proliferation and survival, particularly in cancer cells.
Studies have indicated that similar compounds exhibit potent inhibitory effects against BCR-ABL kinases, which are implicated in chronic myeloid leukemia . Detailed kinetic studies would be necessary to quantify its efficacy and determine IC50 values.
The compound is expected to be solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol due to its polar functional groups.
Key chemical properties include:
The primary applications of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide lie within medicinal chemistry:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7